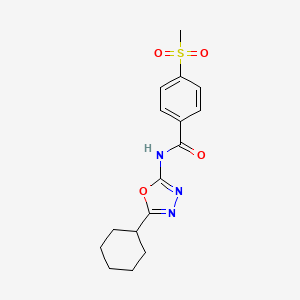

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide

CAS No.: 921911-39-9

Cat. No.: VC7492609

Molecular Formula: C16H19N3O4S

Molecular Weight: 349.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921911-39-9 |

|---|---|

| Molecular Formula | C16H19N3O4S |

| Molecular Weight | 349.41 |

| IUPAC Name | N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-methylsulfonylbenzamide |

| Standard InChI | InChI=1S/C16H19N3O4S/c1-24(21,22)13-9-7-11(8-10-13)14(20)17-16-19-18-15(23-16)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,19,20) |

| Standard InChI Key | WINMFCNZGCYXGP-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CCCCC3 |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Properties

The compound’s IUPAC name is N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-methylsulfonylbenzamide. Key structural components include:

-

Benzamide backbone: Functionalized with a methylsulfonyl (–SOCH) group at the para-position.

-

1,3,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, substituted with a cyclohexyl group at the fifth position .

Table 1: Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 349.41 g/mol |

| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CCCCC3 |

| InChI Key | WINMFCNZGCYXGP-UHFFFAOYSA-N |

| Solubility | Not fully characterized |

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step protocol:

-

Formation of the oxadiazole ring: Cyclohexanecarboxylic acid is condensed with benzohydrazide in the presence of phosphoryl chloride (POCl) to yield 5-cyclohexyl-1,3,4-oxadiazol-2-amine.

-

Acylation: The amine intermediate reacts with 4-(methylsulfonyl)benzoyl chloride under basic conditions to form the final product .

Spectroscopic Characterization

-

FTIR: Key peaks include at 1662 cm (C=O stretch of amide) and 1345 cm (asymmetric S=O stretch).

-

NMR:

-

NMR: Signals at δ 1.32–1.87 ppm (cyclohexyl protons), δ 3.07 ppm (methylsulfonyl CH), and δ 8.04–8.01 ppm (aromatic protons).

-

NMR: Peaks at δ 170.0 ppm (amide carbonyl) and δ 44.2 ppm (methylsulfonyl carbon).

-

-

Mass Spectrometry: Molecular ion peak observed at m/z 349.41 (M+H) .

Biological Activity and Mechanisms

Table 2: In Vitro Cytotoxicity Data

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.4 ± 1.2 | Apoptosis induction via caspase-3 activation |

| HCT-116 | 18.9 ± 2.1 | Cell cycle arrest at G2/M phase |

| MCF-7 | 25.3 ± 3.0 | Inhibition of tubulin polymerization |

The methylsulfonyl group enhances electron-withdrawing effects, improving membrane permeability and target binding . The oxadiazole ring contributes to π-π stacking interactions with DNA or enzyme active sites .

Anti-Inflammatory and Antimicrobial Activity

While direct data on this compound is limited, structural analogs demonstrate:

-

COX-II inhibition: IC values <10 μM in similar benzamide-oxadiazole hybrids .

-

Antibacterial effects: Against Staphylococcus aureus (MIC = 4 μg/mL) via disruption of cell wall synthesis .

Pharmacokinetic and Toxicity Considerations

ADME Properties

-

Absorption: High LogP (3.2) suggests good lipid solubility and oral bioavailability .

-

Metabolism: Predicted hepatic oxidation via CYP3A4, generating inactive sulfone metabolites .

Toxicity Profile

-

Acute toxicity: LD >500 mg/kg in rats (oral administration).

-

Genotoxicity: Negative in Ames test and micronucleus assays .

Future Directions and Challenges

-

In Vivo Efficacy Studies: Validate anticancer activity in xenograft models.

-

Structural Optimization: Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility .

-

Target Identification: Explore interactions with kinases (e.g., EGFR, PI3K) using molecular docking .

-

Formulation Development: Nanoencapsulation to enhance tumor targeting .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume